

# protocols for in vitro studies of crocin on cancer cell lines

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# Application Notes: In Vitro Anticancer Effects of Crocin

Introduction

**Crocin**, a primary water-soluble carotenoid isolated from the stigmas of Crocus sativus (saffron), has garnered significant attention in oncological research for its potential as a therapeutic and preventive agent against various cancers.[1][2] These application notes provide an overview of the in vitro anticancer properties of **crocin**, focusing on its mechanisms of action on diverse cancer cell lines.

#### Mechanism of Action

**Crocin** exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes involved in cancer progression:

Induction of Apoptosis: Crocin promotes programmed cell death in cancer cells by
modulating the expression of apoptosis-related proteins. It has been shown to upregulate the
expression of pro-apoptotic proteins such as p53 and Bax, while downregulating the antiapoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial
membrane potential, leading to the activation of caspases (e.g., caspase-3, -8, and -9) and
subsequent apoptotic cell death.[1]



- Cell Cycle Arrest: Crocin can halt the proliferation of cancer cells by inducing cell cycle
  arrest at various phases, including G0/G1, S, and G2/M.[1][4] This is often achieved by
  downregulating the expression of cyclins, such as Cyclin D1, which are critical for cell cycle
  progression.[1][5]
- Inhibition of Proliferation and Angiogenesis: **Crocin** has been demonstrated to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[3][4] Furthermore, it can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by downregulating the expression of vascular endothelial growth factor (VEGF).[4]
- Modulation of Signaling Pathways: The anticancer activities of **crocin** are mediated through its influence on various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and STAT3 signaling pathways, which are often dysregulated in cancer and play crucial roles in inflammation, cell survival, and proliferation.[4][6][7]

### Selective Toxicity

A significant advantage of **crocin** is its selective toxicity towards cancer cells, with minimal to no harmful effects on normal, healthy cells at therapeutic concentrations.[8][9] This selectivity enhances its potential as a safe and effective anticancer agent.

# Quantitative Data Summary: IC50 Values of Crocin on Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of **crocin** on different cancer cell lines, standardized to micromolar ( $\mu$ M) for comparative analysis. The molecular weight of **crocin** used for conversion is 976.96 g/mol .[1][4][10][11]



Cancer Type	Cell Line	IC50 (μM)	Incubation Time (hours)	Reference
Lung Cancer	A549	4217.2	48	[12]
Lung Cancer	SPC-A1	5404.5	48	[12]
Colon Cancer	HCT116	271.18	48	[9]
Colon Cancer	HCT-116	2036.9	48	[13]
Colon Cancer	HCT-116	3.37	48	[14]
Glioblastoma	A172	1760.5	72	[10]
Breast Cancer	T47D	317.3	48	
Prostate Cancer	PC3	921.2	48	_
Leukemia	HL-60	Varies (0.625-5 mg/mL)	24, 48, 72	[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, passage number, and the purity of the **crocin** used. The value of 3.37  $\mu$ M for HCT-116 cells from references[14] appears to be an outlier and may be due to different experimental setups or reporting units.

# Experimental Protocols Preparation of Crocin Stock Solution

Objective: To prepare a sterile stock solution of **crocin** for use in in vitro cell culture experiments.

#### Materials:

- Crocin powder (MW: 976.96 g/mol )
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes



Sterile-filtered pipette tips

#### Protocol:

- Weigh out the desired amount of crocin powder in a sterile microcentrifuge tube under aseptic conditions.
- Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[8]
- Vortex the tube until the crocin is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[8]
- Sterilize the stock solution by passing it through a 0.22  $\mu$ m syringe filter into a new sterile tube.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

### **Cell Viability Assay (MTT Assay)**

Objective: To determine the effect of **crocin** on the viability and proliferation of cancer cells.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 96-well cell culture plates
- Crocin stock solution



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Microplate reader

#### Protocol:

- Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of crocin from the stock solution in complete culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 μL of the medium containing different concentrations of crocin. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).
- Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
- After incubation, add 10  $\mu$ L of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.
- $\bullet$  Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.



# Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with **crocin**.

#### Materials:

- Cancer cell line
- 6-well cell culture plates
- Crocin stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

#### Protocol:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **crocin** for the desired time period.
- Harvest the cells by trypsinization and collect any floating cells from the supernatant.
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.



- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples immediately by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

## **Cell Cycle Analysis (Propidium Iodide Staining)**

Objective: To determine the effect of **crocin** on the distribution of cells in different phases of the cell cycle.

#### Materials:

- Cancer cell line
- · 6-well cell culture plates
- Crocin stock solution
- PBS
- Cold 70% ethanol
- RNase A solution (100 μg/mL)
- Propidium Iodide (PI) staining solution (50 μg/mL)
- Flow cytometer

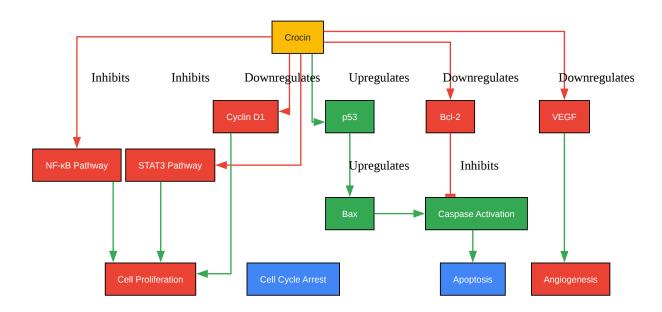
#### Protocol:

- Seed and treat the cells with crocin as described for the apoptosis assay.
- · Harvest the cells by trypsinization.
- · Wash the cells with cold PBS and centrifuge.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.



- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in 500 μL of PBS containing RNase A (100 μg/mL) and PI (50 μg/mL).
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry. The DNA content will be used to determine the
  percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

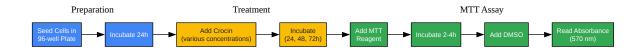
## **Mandatory Visualizations**



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Caption: Key signaling pathways modulated by **crocin** in cancer cells.

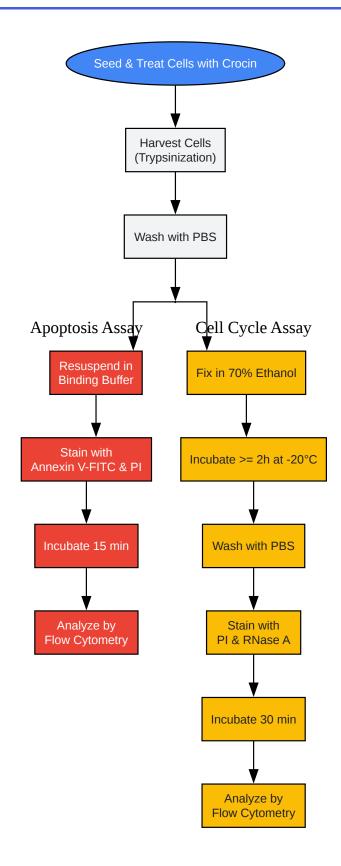




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Caption: Experimental workflow for the MTT cell viability assay.





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Caption: Workflow for apoptosis and cell cycle analysis.



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